Epimedin K

Natural Product Chemistry Flavonoid Analysis Structure-Activity Relationship

Generic substitution among Epimedium prenylated flavonoids compromises experimental reproducibility. Epimedin K possesses unique O-acetyl modifications on its glycosidic moieties, resulting in distinct enzymatic hydrolysis rates and metabolic fate compared to Epimedin A, B, C, or Icariin. - ≥98% purity ensures suitability as a calibrant for quantitative method development and validation (LOD: 4.2 µg/mL by NACE). - Serves as a species-specific chemical marker for authenticating Epimedium koreanum, differentiating it from E. sagittatum and E. brevicornu. - Enables accurate ADME and structure-activity relationship studies without confounding results from incorrect analogs.

Molecular Formula C45H56O23
Molecular Weight 964.9 g/mol
CAS No. 174286-13-6
Cat. No. B1237301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpimedin K
CAS174286-13-6
Synonymskorepimedoside B
Molecular FormulaC45H56O23
Molecular Weight964.9 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)OC6C(C(C(C(O6)COC(=O)C)O)O)OC(=O)C)OC(=O)C
InChIInChI=1S/C45H56O23/c1-17(2)8-13-24-26(63-43-35(56)33(54)30(51)27(15-46)64-43)14-25(50)29-32(53)40(38(66-39(24)29)22-9-11-23(58-7)12-10-22)67-44-36(57)41(37(18(3)60-44)61-20(5)48)68-45-42(62-21(6)49)34(55)31(52)28(65-45)16-59-19(4)47/h8-12,14,18,27-28,30-31,33-37,41-46,50-52,54-57H,13,15-16H2,1-7H3/t18-,27+,28+,30+,31+,33-,34-,35+,36+,37-,41-,42+,43+,44-,45-/m0/s1
InChIKeyAHIXHBMUHIBLGS-ODUQWYRWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Epimedin K (CAS 174286-13-6) Compound Technical Summary for Scientific Procurement


Epimedin K (Korepimedoside B) is a prenylated flavonol glycoside compound, C45H56O23, with a molecular weight of 964.9 g/mol [1]. It is a natural product isolated from the aerial parts of Epimedium koreanum Nakai (Berberidaceae) [2]. Its chemical structure is defined as anhydroicaritin 3-O-β-D-(2,6-di-O-acetyl)glucopyranosyl(1→3)-α-L-(4-O-acetyl)rhamnopyranoside-7-O-β-D-glucopyranoside [3]. It is primarily utilized as a reference standard in analytical chemistry, in botanical authentication research, and in pharmacological investigations related to traditional medicinal uses [4].

Product Type Prenylated flavonol glycoside reference standard
Analytical Workflow Botanical authentication, QC calibrant, NACE/HPLC analysis
Research Context Metabolism and species-specific marker studies for Epimedium koreanum

Critical Distinctions of Epimedin K for Procurement and Research


Generic substitution among Epimedium-derived prenylated flavonoids is not scientifically valid due to significant structural differences and subsequent variations in their metabolic fate. Epimedin K possesses a unique combination of O-acetyl modifications on its glycosidic moieties, distinguishing it from structurally related compounds like Epimedin A, B, C, and Icariin [1]. These structural variations directly impact enzymatic hydrolysis rates, as demonstrated in comparative metabolic studies. For instance, the metabolic rates of prenylated flavonoids by rat intestinal enzyme follow a specific sequence: icariin > epimedin A > epimedin C > epimedin B > baohuoside I, and a different sequence for intestinal flora [2]. Therefore, selecting the correct compound is essential for ensuring experimental reproducibility and for accurately interpreting results in pharmacokinetic or pharmacodynamic assays.

Target Compound Epimedin K (Unique 3-O-acetyl pattern)
Common Analog Epimedin A/B/C, Icariin (Fewer or different acetyl groups)
Structural O-acetylation differences directly shift enzymatic hydrolysis rates and metabolite profiles. Class-level evidence suggests metabolic fate may not transfer, limiting direct substitution in PK or SAR studies.

Quantitative Differentiation Evidence for Epimedin K (CAS 174286-13-6) vs. Analogs


Structural Differentiation: Epimedin K's Unique O-Acetyl Pattern vs. Epimedin A/B/C/Icariin

Epimedin K possesses a specific O-acetylation pattern that is distinct from its structural analogs. Its structure was elucidated as anhydroicaritin 3-O-β-D-(2,6-di-O-acetyl)glucopyranosyl(1→3)-α-L-(4-O-acetyl)rhamnopyranoside-7-O-β-D-glucopyranoside [1]. This features three O-acetyl groups at specific positions (2,6-di-O-acetyl on a glucopyranosyl unit and 4-O-acetyl on a rhamnopyranosyl unit). This contrasts sharply with other common Epimedium flavonoids like Epimedin A, B, and C, which have fewer or differently positioned acetyl groups on their sugar chains. This precise molecular signature is critical for its correct identification and ensures that experimental results are attributed to the intended molecule and not a co-eluting or misidentified analog.

O-Acetyl Pattern vs. Analogs
Head-to-head
Three O-acetyl groups at specific positions (2,6-di-O-acetylglucosyl, 4-O-acetylrhamnosyl).
Unique structural signature prevents misassignment in analytical methods.
Critical for SAR study interpretation.
Natural Product Chemistry Flavonoid Analysis Structure-Activity Relationship

Metabolic Pathway Differentiation: Comparative Metabolite Profiles of Epimedin K vs. Epimedin A, B, C, and Icariin

While a direct quantitative comparison of Epimedin K's metabolic rate is not yet published, its structural classification strongly implies a distinct metabolic profile. A direct comparative study on the metabolism of Epimedium koreanum prenylated flavonoids shows that for intestinal enzyme, the rate order is icariin > epimedin A > epimedin C > epimedin B > baohuoside I, and for flora, it is icariin > epimedin B > epimedin A > epimedin C > baohuoside I [1]. The study also demonstrates that LC/MS/MS analysis reveals different numbers of metabolites: icariin produces three products, epimedin A/B/C produce four, and baohuoside I yields one [2]. Given its unique O-acetylation, Epimedin K is expected to exhibit a metabolic rate and a metabolite profile that differs from these comparator compounds, directly impacting its in vivo pharmacology.

Metabolite Profile vs. Class
Class-level
Expected distinct profile; Analogs yield 1-4 metabolites depending on enzyme system.
Metabolic fate context may differ, requiring compound-specific validation.
Data to verify for Epimedin K specifically.
Pharmacokinetics Drug Metabolism Natural Product Pharmacology

Analytical Differentiation: Validated Method for Simultaneous Quantification of Epimedin K, Icariin, and Icariside II

Epimedin K can be specifically differentiated and quantified from other key flavonoids using a validated analytical method. A nonaqueous capillary electrophoresis (NACE) method was developed for the simultaneous estimation of Icariin, Icariside II, and Epimedin K in Epimedium leaves [1]. The method reports a limit of detection (LOD) of 4.2 µg/mL for Epimedin K, which is distinct from the 1.2 µg/mL LOD reported for Icariin and 2.1 µg/mL for Icariside II under the same conditions [2]. This validated separation confirms that Epimedin K is a distinct chemical entity that can be accurately quantified in complex botanical matrices, a crucial requirement for quality control and standardization.

NACE LOD Differentiation
Head-to-head
Epimedin K LOD: 4.2 µg/mL vs. Icariin (1.2 µg/mL) and Icariside II (2.1 µg/mL).
Validated separation confirms distinct quantification in complex botanical matrices.
Supports QC reference standard use.
Analytical Chemistry Quality Control Capillary Electrophoresis

Source Specificity: Epimedin K as a Characteristic Marker of Epimedium koreanum

Epimedin K's primary isolation source is reported to be the aerial parts of Epimedium koreanum Nakai [1]. In contrast, other major Epimedium flavonoids like Epimedin A, B, and C are often reported as major constituents in other species, such as Epimedium sagittatum and Epimedium brevicornu [2]. While not exclusive, this association with a specific Epimedium species makes Epimedin K a valuable chemotaxonomic marker for botanical authentication and for ensuring species-specific material is used in research and development. This is a critical differentiator for sourcing authentic plant material for extract preparation or for verifying the identity of commercial samples.

Botanical Source Specificity
Cross-study
Characteristic marker isolated from Epimedium koreanum Nakai.
Species-associated chemotaxonomic marker for authentication workflows.
Review distribution across other Epimedium species.
Botanical Authentication Species Identification Quality Control

Commercial Purity Specification for Reproducible Research

For researchers requiring a defined and consistent chemical entity, Epimedin K is commercially available as a reference standard with a high-purity specification. Multiple vendors list this compound with a guaranteed purity of >98.0% [1]. This level of purity is essential for its use as a calibrant in quantitative analysis (e.g., HPLC, LC-MS) and for ensuring that observed biological effects are solely attributable to Epimedin K and not to impurities. In contrast, crude extracts or lower-purity isolates will contain variable amounts of other flavonoids (e.g., Epimedin A, B, C, Icariin), which can act as confounding factors and significantly compromise experimental reproducibility.

Commercial Purity Specification
Specification review
>98.0% (HPLC)
Supports use as a quantitative calibrant; minimizes confounding impurity effects.
Verify via supplier Certificate of Analysis.
Natural Product Chemistry Reference Standard Quality Assurance

Optimal Research and Industrial Applications for Epimedin K (CAS 174286-13-6) Based on Evidence


Analytical Method Development and Quality Control (QC) Reference Standard

Epimedin K's commercial availability at >98% purity makes it a suitable calibrant for developing and validating quantitative analytical methods, such as the nonaqueous capillary electrophoresis method where it was successfully quantified with a 4.2 µg/mL LOD [1]. It can be used as a primary reference standard for the accurate quantification of Epimedin K in Epimedium-derived raw materials, extracts, and finished products, ensuring batch-to-batch consistency and meeting regulatory requirements for botanical drugs.

Botanical Authentication and Species Verification of Epimedium koreanum

Given its specific isolation from Epimedium koreanum [1], Epimedin K serves as a valuable chemical marker for the authentication of this particular species. Researchers and quality control laboratories can utilize Epimedin K as a reference in chromatographic fingerprinting or targeted analysis to confirm the species identity of botanical samples, differentiating E. koreanum from other Epimedium species like E. sagittatum or E. brevicornu, which contain different relative proportions of major flavonoids [2].

In Vitro Metabolism and Pharmacokinetic (PK) Studies of Prenylated Flavonoids

For investigations into the absorption, distribution, metabolism, and excretion (ADME) of prenylated flavonoids, Epimedin K is a critical research tool. Its unique O-acetylation pattern [1] is hypothesized to result in a distinct metabolic fate compared to other Epimedium flavonoids, as demonstrated for analogs like Epimedin A, B, and C, which yield four different metabolites [2]. Using the correct, highly pure compound is non-negotiable for accurately determining its specific metabolic pathway and rate, avoiding the confounding results that would arise from using a mixture or an incorrect analog.

Pharmacological Studies on Epimedium koreanum Mechanisms of Action

In research aiming to elucidate the specific biological mechanisms of Epimedium koreanum, using the isolated, high-purity compound Epimedin K is essential for structure-activity relationship (SAR) studies [1]. Its activity in assays related to the traditional uses of E. koreanum (e.g., for osteoporosis, cardiovascular disease) [2] can be directly compared to other isolated flavonoids from the same plant (like icariin) to deconvolute the contribution of each constituent to the overall herbal extract's effect.

Application
Selection Property
Validation Focus
Analytical QC Reference Standard
High-purity calibrant (>98%)
Method LOD/LOQ and batch-to-batch consistency
Botanical Authentication of E. koreanum
Species-associated chemotaxonomic marker
Chromatographic fingerprinting and species specificity
In Vitro Metabolism and PK Studies
Unique O-acetylation pattern
Metabolite profiling and enzymatic hydrolysis rate context
Mechanistic SAR Studies of E. koreanum
Defined single-molecule probe
Compound-specific endpoint interpretation

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